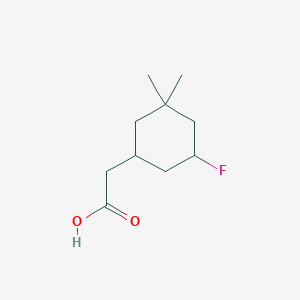
2-(5-Fluoro-3,3-dimethylcyclohexyl)aceticacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Fluoro-3,3-dimethylcyclohexyl)acetic acid is a chemical compound with the molecular formula C10H17FO2 and a molecular weight of 188.24 g/mol . It is characterized by the presence of a fluorine atom and a cyclohexyl ring, which contribute to its unique chemical properties. This compound is often used as a building block in organic synthesis and has various applications in scientific research.
Preparation Methods
The synthesis of 2-(5-Fluoro-3,3-dimethylcyclohexyl)acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,3-dimethylcyclohexanone and fluorinating agents.
Acetic Acid Introduction: The acetic acid moiety is introduced through a carboxylation reaction, typically using carbon dioxide (CO2) in the presence of a base such as sodium hydroxide (NaOH).
Purification: The final product is purified using techniques like recrystallization or chromatography to obtain high purity.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring cost-effectiveness and efficiency.
Chemical Reactions Analysis
2-(5-Fluoro-3,3-dimethylcyclohexyl)acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles like amines or thiols replace the fluorine atom.
Esterification: The carboxylic acid group can undergo esterification with alcohols in the presence of acid catalysts to form esters.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(5-Fluoro-3,3-dimethylcyclohexyl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: This compound is employed in the study of biological processes and pathways, particularly those involving fluorinated compounds.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(5-Fluoro-3,3-dimethylcyclohexyl)acetic acid involves its interaction with molecular targets and pathways. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, allowing it to interact with biological membranes and enzymes more effectively. The cyclohexyl ring provides structural rigidity, influencing the compound’s binding affinity to specific targets .
Comparison with Similar Compounds
2-(5-Fluoro-3,3-dimethylcyclohexyl)acetic acid can be compared with other similar compounds, such as:
2-(3,3-Dimethylcyclohexyl)acetic acid: Lacks the fluorine atom, resulting in different chemical and biological properties.
2-(5-Chloro-3,3-dimethylcyclohexyl)acetic acid: Contains a chlorine atom instead of fluorine, leading to variations in reactivity and applications.
2-(5-Bromo-3,3-dimethylcyclohexyl)acetic acid:
The uniqueness of 2-(5-Fluoro-3,3-dimethylcyclohexyl)acetic acid lies in its fluorine atom, which imparts distinct properties that are valuable in various scientific and industrial applications.
Properties
Molecular Formula |
C10H17FO2 |
|---|---|
Molecular Weight |
188.24 g/mol |
IUPAC Name |
2-(5-fluoro-3,3-dimethylcyclohexyl)acetic acid |
InChI |
InChI=1S/C10H17FO2/c1-10(2)5-7(4-9(12)13)3-8(11)6-10/h7-8H,3-6H2,1-2H3,(H,12,13) |
InChI Key |
QUYZHUYZSUIAFK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CC(C1)F)CC(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















